molecular formula C22H16F4N4O2 B2860322 2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(4-(trifluoromethyl)benzyl)acetamide CAS No. 1260622-79-4

2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(4-(trifluoromethyl)benzyl)acetamide

Numéro de catalogue B2860322
Numéro CAS: 1260622-79-4
Poids moléculaire: 444.39
Clé InChI: FLMLVBCMWROJQW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound appears to contain several functional groups and structural motifs that are common in pharmaceutical and agrochemical compounds . These include a fluorophenyl group, an oxadiazole ring, a pyrrole ring, and a trifluoromethylbenzyl group. These groups are often found in compounds with unique biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms and aromatic rings could contribute to its stability, reactivity, and other properties .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Properties A study by Parikh and Joshi (2014) details the synthesis and evaluation of oxadiazole derivatives, highlighting their potent antimicrobial properties against a variety of bacterial and fungal strains. The presence of fluorine atoms significantly enhances their antimicrobial efficacy, suggesting that similar structural components in our compound of interest could confer advantageous biological activities (Parikh & Joshi, 2014).

Radioligand Development for PET Imaging Dollé et al. (2008) report on the radiosynthesis of [18F]PBR111, a compound designed for positron emission tomography (PET) imaging of the translocator protein (18 kDa). The study showcases the utility of fluorine-substituted compounds in developing radioligands for neuroimaging, indicating the potential research applications of fluorine-enriched molecules like the one for diagnostic purposes (Dollé et al., 2008).

Src Kinase Inhibition and Anticancer Activity Research on N-benzyl-substituted acetamide derivatives, including studies by Fallah-Tafti et al. (2011), explores their synthesis and evaluation as Src kinase inhibitors, demonstrating significant anticancer activities. This suggests that compounds with similar structures may hold promise as anticancer agents, particularly in targeting specific signaling pathways involved in tumor growth (Fallah-Tafti et al., 2011).

Photovoltaic Efficiency and Ligand-Protein Interactions Mary et al. (2020) delve into the spectroscopic and quantum mechanical studies of benzothiazolinone acetamide analogs, assessing their photovoltaic efficiency and ligand-protein interactions. Their findings underscore the multifaceted applications of such compounds in renewable energy research and drug design, potentially extending to the compound in discussion (Mary et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. It’s important to handle all chemicals with appropriate safety precautions .

Orientations Futures

Future research on this compound could involve exploring its potential applications, studying its properties in more detail, and developing more efficient methods for its synthesis .

Propriétés

IUPAC Name

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F4N4O2/c23-17-9-5-15(6-10-17)20-28-21(32-29-20)18-2-1-11-30(18)13-19(31)27-12-14-3-7-16(8-4-14)22(24,25)26/h1-11H,12-13H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMLVBCMWROJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(4-(trifluoromethyl)benzyl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.